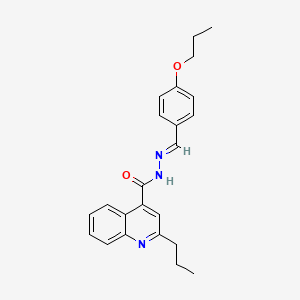

N'-(4-propoxybenzylidene)-2-propyl-4-quinolinecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of quinoline derivatives often involves condensation reactions, where key functionalities are introduced to the quinoline backbone through reactions with various aldehydes and hydrazides. Microwave-assisted synthesis techniques have been employed to improve the efficiency and yield of such compounds, indicating a green approach to accessing functionalized quinoline derivatives with significant yields and shorter reaction times (Bello et al., 2017).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including X-ray diffraction, provides detailed insights into their crystalline forms. Studies employing Hirshfeld surface analysis and single-crystal X-ray diffraction have elucidated the intermolecular interactions, contributing to understanding the compound's stability and reactivity (Kourat et al., 2020).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclocondensation, which is crucial for synthesizing heterocyclic compounds. Such reactions are integral to modifying the quinoline core for specific applications, demonstrating the versatility of these compounds in chemical synthesis (Guckýa et al., 2006).

Physical Properties Analysis

The physical properties of quinoline derivatives are closely related to their molecular structures. Techniques such as FT-IR, NMR, and MS spectroscopy provide valuable data on the vibrational modes, electronic structure, and molecular weights of these compounds, aiding in the understanding of their physical characteristics and potential applications (Raja et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's electronic structure. Studies involving DFT calculations and spectroscopic analyses offer insights into the HOMO-LUMO gap, molecular orbitals, and electrostatic potential surfaces, which are pivotal in predicting the reactivity and interaction of quinoline derivatives with biological targets (Karrouchi et al., 2021).

Aplicaciones Científicas De Investigación

Antioxidant Activity and Analytical Methods

The study of antioxidants is crucial in various domains, including medicine and pharmacy. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are significant in determining the antioxidant activity of compounds. These methods, based on hydrogen atom transfer and electron transfer, respectively, help in analyzing the antioxidant capacity of complex samples, including those containing quinoline derivatives (Munteanu & Apetrei, 2021).

Biological Activities of Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids, significant for their broad spectrum of bioactivities, are pivotal in the development of antimalarial and anticancer drugs. These compounds have been isolated from natural sources, and their synthetic analogs have shown remarkable biological activities, including antimicrobial, antifungal, and antiviral properties (Shang et al., 2018).

Photosensitization and Fluoroquinolone Studies

Research on fluoroquinolone photosensitization has highlighted the impact of drug-induced cutaneous photosensitivity. Quinolones, including their modifications like fluoroquinolones, have been extensively used for treating bacterial infections due to their unique action mechanism of inhibiting DNA gyrase in bacteria (Ferguson, 1995).

Quinoxaline Derivatives and Applications

Quinoxaline derivatives are notable for their antimicrobial activities and potential in treating chronic and metabolic diseases. The modification of quinoxaline structures has enabled a variety of biomedical applications, showcasing the versatility and significance of these compounds in medical and pharmaceutical research (Pereira et al., 2015).

Corrosion Inhibition

Quinoline derivatives are recognized for their effectiveness as anticorrosive materials. Their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding makes them valuable in protecting against metallic corrosion, demonstrating the chemical versatility and practical applications of these compounds beyond their biological activities (Verma, Quraishi, & Ebenso, 2020).

Safety and Hazards

Direcciones Futuras

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and testing its biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the discovery of new biological activities .

Propiedades

IUPAC Name |

N-[(E)-(4-propoxyphenyl)methylideneamino]-2-propylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-3-7-18-15-21(20-8-5-6-9-22(20)25-18)23(27)26-24-16-17-10-12-19(13-11-17)28-14-4-2/h5-6,8-13,15-16H,3-4,7,14H2,1-2H3,(H,26,27)/b24-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNVRXUAHJWSMJ-LFVJCYFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=C(C=C3)OCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=C(C=C3)OCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(4-propoxyphenyl)methylidene]-2-propylquinoline-4-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [(6-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5546524.png)

![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2,3,6-trimethylquinoline](/img/structure/B5546532.png)

![N-(cis-4-aminocyclohexyl)-6-(4-fluorophenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5546555.png)

![3-(4-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5546561.png)

![1-(5-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5546566.png)

![ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5546580.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5546588.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B5546608.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)

![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)

![3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone](/img/structure/B5546629.png)

![1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5546630.png)

![N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)